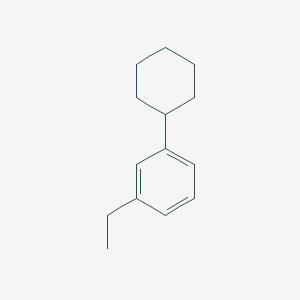

1-Cyclohexyl-3-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHPZHSJXHZZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-38-6 | |

| Record name | 1-Cyclohexyl-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies related to 1-Cyclohexyl-3-ethylbenzene. The information is intended to support research and development activities where this compound is of interest.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed properties from reliable chemical databases and extrapolated data from similar compounds provides a robust profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4501-38-6 | [1] |

| Molecular Formula | C₁₄H₂₀ | [2] |

| Molecular Weight | 188.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3-AA (Computed) | 5.3 | [1] |

| Topological Polar Surface Area (Computed) | 0 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | [1] |

| Rotatable Bond Count (Computed) | 2 | [2] |

Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved via a Friedel-Crafts alkylation reaction. While a specific protocol for the meta-isomer is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar cyclohexyl-substituted aromatic compounds. The following is a representative experimental protocol based on the alkylation of ethylbenzene (B125841) with cyclohexyl chloride.[3]

Objective: To synthesize this compound through the electrophilic aromatic substitution of ethylbenzene with a cyclohexyl electrophile.

Materials:

-

Ethylbenzene

-

Cyclohexyl chloride (or cyclohexene/cyclohexanol as precursors)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and the anhydrous solvent.

-

Addition of Reactants: Cool the flask in an ice bath. Add ethylbenzene to the flask. Slowly add cyclohexyl chloride from the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 5-10°C.[4]

-

Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is quenched by carefully pouring it over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of ortho, meta, and para isomers, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of this compound, as with other alkylbenzenes, is typically performed using gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID).

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Alkylbenzene Analysis

| Parameter | Typical Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp: 60-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 400 amu (full scan) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane). If necessary, perform a dilution to bring the concentration within the calibration range of the instrument.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the GC-MS to generate a calibration curve.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

Separation and Detection: The sample components are vaporized and separated on the GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum provides confirmation. Quantification is performed by comparing the peak area of the analyte to the calibration curve.

Caption: A standard workflow for the GC-MS analysis of this compound.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.9-7.3 ppm.

-

Ethyl Group (CH₂): A quartet around δ 2.6 ppm, coupled to the methyl protons.

-

Ethyl Group (CH₃): A triplet around δ 1.2 ppm, coupled to the methylene (B1212753) protons.

-

Cyclohexyl Protons (methine): A multiplet for the proton attached to the benzene (B151609) ring, likely around δ 2.5 ppm.

-

Cyclohexyl Protons (methylene): A series of broad multiplets in the range of δ 1.2-1.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals in the region of δ 125-148 ppm. The carbon attached to the cyclohexyl group and the carbon attached to the ethyl group will be distinct from the others.

-

Ethyl Group (CH₂): A signal around δ 29 ppm.

-

Ethyl Group (CH₃): A signal around δ 16 ppm.

-

Cyclohexyl Carbons: Signals in the range of δ 26-45 ppm.

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-H bending (out-of-plane) for meta-disubstitution: Characteristic peaks in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 188.

-

Major Fragmentation Peaks: Expect fragmentation of the ethyl group (loss of CH₃, m/z = 173; loss of C₂H₅, m/z = 159) and the cyclohexyl group. A prominent peak at m/z = 105 (C₈H₉⁺) corresponding to the ethylbenzyl cation is likely. Fragmentation of the cyclohexyl ring would also produce a series of characteristic peaks.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Cyclohexyl-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclohexyl-3-ethylbenzene. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related compounds, particularly its structural isomer 1-cyclohexyl-4-ethylbenzene (B1590307) and the parent compound cyclohexylbenzene (B7769038), to provide a thorough and well-rounded profile. This guide includes a compilation of its known and predicted properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities based on the broader class of cyclohexylbenzene derivatives. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, this document includes visualizations of key experimental workflows to aid in comprehension and implementation.

Introduction

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a cyclohexyl group at position 1 and an ethyl group at position 3. Its structural formula is C14H20, and its molecular weight is 188.31 g/mol .[1] While specific experimental data for the meta isomer is not extensively reported in the literature, its properties can be reliably inferred from its constituent parts and from data available for its isomers and related compounds. This class of compounds is of interest in various fields, including materials science and as intermediates in organic synthesis. Furthermore, derivatives of cyclohexylbenzene have been investigated for their potential biological activities.[2] This guide aims to consolidate the available information and provide a foundational resource for researchers.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The data is a combination of computed values and experimental data from closely related compounds, as indicated.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C14H20 | PubChem[1] |

| Molecular Weight | 188.31 g/mol | PubChem[1] |

| Boiling Point | ~260-270 °C (Predicted) | Inferred from cyclohexylbenzene (238-243 °C) and 1-cyclohexyl-4-methylbenzene (260 °C) |

| Melting Point | Not available | |

| Density | ~0.94 g/mL (Predicted) | Inferred from cyclohexylbenzene (0.942 g/cm³) |

| Refractive Index | ~1.52 (Predicted) | Inferred from 1-cyclohexyl-4-methylbenzene (1.523) |

Chemical Properties

| Property | Value | Source |

| CAS Number | 4501-38-6 | Guidechem[3] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 5.3 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | Guidechem[3] |

| Exact Mass | 188.156500638 Da | PubChem[1] |

| Monoisotopic Mass | 188.156500638 Da | PubChem[1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from the synthesis of cyclohexylbenzene.

Principle: The synthesis is achieved through the Friedel-Crafts alkylation of ethylbenzene (B125841) with cyclohexene (B86901), catalyzed by a strong acid like sulfuric acid or aluminum chloride. The electrophilic attack of the carbocation generated from cyclohexene onto the aromatic ring of ethylbenzene results in the formation of this compound, along with other isomers.

Materials:

-

Ethylbenzene

-

Cyclohexene

-

Concentrated Sulfuric Acid (H₂SO₄) or Anhydrous Aluminum Chloride (AlCl₃)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a molar excess of ethylbenzene.

-

Add the acid catalyst (e.g., concentrated sulfuric acid) to the ethylbenzene and cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

-

Slowly add cyclohexene to the stirred mixture via the dropping funnel over a period of approximately 1.5 hours, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue stirring for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold concentrated sulfuric acid, warm water, a dilute sodium hydroxide (B78521) solution, and finally with pure water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by fractional distillation. The fraction corresponding to this compound is collected.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., HP-5MS)

-

Mass spectrometer detector

-

Autosampler

Procedure:

-

Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 µg/mL.

-

Internal Standard: Add an internal standard (e.g., fluorene-d10) to the sample solution for quantitative analysis.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The fragmentation pattern is expected to show a molecular ion peak at m/z 188 and characteristic fragments from the loss of the ethyl group (m/z 159) and fragmentation of the cyclohexyl ring.

Spectroscopic Data (Predicted)

¹³C NMR Spectroscopy

Based on the spectra of 1-cyclohexyl-4-ethylbenzene, the following chemical shifts are expected:

-

Aromatic Carbons: Peaks in the range of 125-145 ppm. The carbon attached to the cyclohexyl group and the carbon attached to the ethyl group will be distinct from the other aromatic carbons.

-

Cyclohexyl Carbons: A set of peaks between 25-45 ppm.

-

Ethyl Carbons: Two distinct peaks, one for the methyl group (~15 ppm) and one for the methylene (B1212753) group (~29 ppm).

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show:

-

Molecular Ion (M⁺): A peak at m/z = 188.

-

Key Fragments:

-

Loss of an ethyl group ([M-29]⁺): m/z = 159.

-

Loss of a propyl group from the cyclohexyl ring ([M-43]⁺): m/z = 145.

-

A base peak corresponding to the tropylium (B1234903) ion or a related stable carbocation.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹.

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹.

-

C-H bending (aromatic): 690-900 cm⁻¹, with a pattern indicative of 1,3-disubstitution.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been published, research on related cyclohexylbenzene derivatives suggests potential for biological activity.

Potential Pharmacological Activities

-

Anti-inflammatory and Analgesic Effects: Acid derivatives of cyclohexylbenzene have demonstrated anti-inflammatory and analgesic properties in animal models.[2] This suggests that this compound could be a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Properties: Various cyclohexane (B81311) derivatives have shown activity against a range of bacteria and fungi. The lipophilic nature of the cyclohexyl and ethyl groups may facilitate interaction with microbial cell membranes.

Hypothetical Signaling Pathway: Anti-inflammatory Action

A plausible mechanism for the potential anti-inflammatory activity of this compound could involve the inhibition of the cyclooxygenase (COX) enzymes, similar to other NSAIDs.

References

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclohexyl-3-ethylbenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 1-Cyclohexyl-3-ethylbenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Properties

This compound is an aromatic hydrocarbon with a molecular formula of C14H20 and a molecular weight of approximately 188.31 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with a cyclohexyl group and an ethyl group at the meta position (positions 1 and 3).

IUPAC Name: this compound[1] CAS Number: 4501-38-6[1] Synonyms: m-Cyclohexylethylbenzene, Benzene, 1-cyclohexyl-3-ethyl-[1]

The presence of both an alkyl-substituted aromatic ring and a saturated cycloalkane ring defines its chemical character. The benzene ring can undergo electrophilic aromatic substitution reactions, while the cyclohexyl group can participate in free-radical reactions. The ethyl group can also undergo oxidation at the benzylic position.

Quantitative Data

| Property | Value | Source/Analogy |

| Molecular Weight | 188.31 g/mol | PubChem[1] |

| Boiling Point | ~250-260 °C | Analogous to cyclohexylbenzene (B7769038) (238-243 °C)[3] and considering the additional ethyl group. |

| Density | ~0.94 g/cm³ | Analogous to cyclohexylbenzene (~0.95 g/cm³) |

| Refractive Index | ~1.52 | Analogous to cyclohexylbenzene (~1.526) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from the synthesis of cyclohexylbenzene and involves the acid-catalyzed alkylation of ethylbenzene (B125841) with cyclohexene (B86901).[3][4]

Materials:

-

Ethylbenzene

-

Cyclohexene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a molar excess of ethylbenzene.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

Once the addition of acid is complete, add cyclohexene dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition of cyclohexene, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃). The expected spectrum would show multiplets for the aromatic protons (around 7.0-7.3 ppm), a quartet for the benzylic protons of the ethyl group (around 2.6 ppm), a triplet for the methyl protons of the ethyl group (around 1.2 ppm), and a series of multiplets for the cyclohexyl protons (in the range of 1.2-2.5 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ would show distinct signals for the aromatic carbons (in the region of 125-150 ppm), the carbons of the ethyl group (around 15-30 ppm), and the carbons of the cyclohexyl group (in the range of 25-45 ppm).

3.2.2. Infrared (IR) Spectroscopy

Acquire the IR spectrum of a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr). Key expected absorption bands include:

-

~3030-3080 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching of the cyclohexyl and ethyl groups.

-

~1600 and 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~700-800 cm⁻¹: C-H out-of-plane bending, indicative of the meta-substitution pattern on the benzene ring.

3.2.3. Mass Spectrometry (MS)

Perform electron ionization (EI) mass spectrometry. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and fragmentation of the cyclohexyl ring.

Visualizations

References

Synthesis of 1-Cyclohexyl-3-ethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential synthesis pathways for 1-cyclohexyl-3-ethylbenzene, a substituted aromatic hydrocarbon with applications in materials science and as a potential intermediate in pharmaceutical manufacturing. Two primary synthetic routes are explored in detail: the direct Friedel-Crafts alkylation of ethylbenzene (B125841) and a two-step approach involving the synthesis of 3-ethylbiphenyl (B36059) via Suzuki-Miyaura coupling followed by selective catalytic hydrogenation. This document outlines detailed, albeit partially adapted, experimental protocols, presents available physicochemical and spectroscopic data in structured tables, and utilizes Graphviz diagrams to illustrate the reaction pathways and logical workflows. While specific quantitative data such as precise yields and isomer distributions for the target molecule are not extensively reported in the public domain, this guide leverages data from analogous transformations to provide a robust framework for its synthesis and characterization.

Introduction

This compound is a disubstituted aromatic compound featuring both a cyclohexyl and an ethyl group attached to a benzene (B151609) ring at the meta position. Its structural motifs are of interest in the development of novel organic materials and as a scaffold in medicinal chemistry. The synthesis of this and related compounds is crucial for exploring their potential applications. This guide details the most chemically sound and feasible laboratory-scale synthesis strategies for this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₄H₂₀ |

| Molecular Weight | 188.31 g/mol |

| CAS Number | 4501-38-6 |

| XLogP3-AA (Computed) | 5.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

Table 2: Spectroscopic Data for the Analogous Compound 1-Cyclohexyl-3-methylbenzene [3]

| Spectroscopy | Data |

| ¹³C NMR | Spectra available from Wiley-VCH GmbH. |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 131, 174, 118. |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. |

Synthesis Pathways

Two principal pathways for the synthesis of this compound are outlined:

-

Pathway 1: Friedel-Crafts Alkylation of Ethylbenzene.

-

Pathway 2: Suzuki-Miyaura Coupling to form 3-Ethylbiphenyl, followed by Selective Hydrogenation.

Pathway 1: Friedel-Crafts Alkylation of Ethylbenzene

This method involves the direct alkylation of ethylbenzene with a cyclohexylating agent, such as cyclohexene (B86901) or cyclohexyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid like sulfuric acid (H₂SO₄). The ethyl group is an ortho-, para-directing activator; however, the steric bulk of the incoming cyclohexyl group is expected to favor para-substitution, with some ortho- and meta-isomer formation also possible.

Logical Workflow for Friedel-Crafts Alkylation

Experimental Protocol (Adapted from similar alkylations)

Materials:

-

Ethylbenzene

-

Cyclohexyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled in an ice bath, and ethylbenzene is added dropwise with stirring.

-

Cyclohexyl chloride is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 5-10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature, followed by stirring at room temperature for 2-3 hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, a mixture of isomers, is purified by fractional distillation under vacuum to isolate the this compound isomer.

Quantitative Data (Estimated):

-

Yield: Expected to be in the range of 40-60%, depending on the optimization of reaction conditions. The yield of the specific meta-isomer is not documented and would require experimental determination.

-

Isomer Distribution: The primary products are expected to be the para- and ortho-isomers due to the directing effect of the ethyl group. The meta-isomer is likely to be a minor component.

Pathway 2: Synthesis via 3-Ethylbiphenyl and Subsequent Hydrogenation

This two-step pathway offers potentially higher selectivity for the meta-isomer. The first step involves the synthesis of 3-ethylbiphenyl, for which the Suzuki-Miyaura cross-coupling reaction is a highly efficient method. The second step is the selective catalytic hydrogenation of one of the phenyl rings of 3-ethylbiphenyl.

Signaling Pathway for Suzuki-Miyaura Coupling and Hydrogenation

Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling

Materials:

-

3-Bromoethylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask are added 3-bromoethylbenzene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Toluene and ethanol are added as solvents, followed by an aqueous solution of potassium carbonate.

-

The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude 3-ethylbiphenyl is purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Typical):

-

Yield: Yields for Suzuki-Miyaura couplings are typically high, often in the range of 80-95%.

Experimental Protocol: Step 2 - Selective Catalytic Hydrogenation

Materials:

-

3-Ethylbiphenyl

-

Rhodium on carbon (5% Rh/C) or a similar selective hydrogenation catalyst

-

Ethanol or another suitable solvent

-

Hydrogen gas

Procedure:

-

3-Ethylbiphenyl is dissolved in ethanol in a high-pressure hydrogenation vessel (autoclave).

-

The catalyst (e.g., 5% Rh/C) is carefully added to the solution.

-

The vessel is sealed, purged several times with nitrogen, and then with hydrogen.

-

The reaction is pressurized with hydrogen gas (pressure will need to be optimized, likely in the range of 10-50 atm) and heated to a temperature that allows for selective hydrogenation (e.g., 50-100 °C).

-

The reaction is stirred vigorously until the theoretical amount of hydrogen for the saturation of one phenyl ring is consumed, as monitored by pressure drop.

-

After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography if necessary.

Quantitative Data:

-

Yield: The yield for selective hydrogenation can be high (>90%), but is highly dependent on the catalyst, solvent, temperature, and pressure. Over-hydrogenation to form 1-ethyl-3-cyclohexylcyclohexane is a potential side reaction.

Conclusion

This technical guide has detailed two primary synthetic pathways for this compound. The Friedel-Crafts alkylation offers a more direct, one-step approach but may suffer from a lack of regioselectivity, leading to a mixture of isomers that requires careful separation. The two-step method involving Suzuki-Miyaura coupling followed by selective hydrogenation is likely to provide better control over the final product's regiochemistry, yielding the desired meta-isomer with higher purity. The choice of pathway will depend on the specific requirements for isomeric purity, available starting materials, and equipment. Further experimental work is necessary to optimize the reaction conditions and fully characterize the final product.

References

An In-depth Technical Guide on 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic hydrocarbon C14H20, focusing on the specific isomer 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene. This compound, also known as 6-tert-butyltetralin (B14003728), serves as a valuable case study due to its well-defined structure and relevance in organic synthesis. The tetralin framework is a recurring motif in medicinal chemistry, making its derivatives of interest to drug development professionals.[1][2]

IUPAC Name and Synonyms

The aromatic hydrocarbon with the chemical formula C14H20 is represented here by the isomer 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene .[3]

-

IUPAC Name: 6-(1,1-dimethylethyl)-1,2,3,4-tetrahydronaphthalene[3]

-

Common Synonyms: 6-tert-Butyltetralin, 6-t-Butyl-1,2,3,4-tetrahydronaphthalene[3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene is presented below. These data are crucial for designing experimental conditions, predicting behavior in various solvents, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C14H20 | [3][5] |

| Molecular Weight | 188.31 g/mol | [3] |

| Appearance | Colorless Liquid | Assumed based on parent compound Tetralin |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available |

Note: Specific experimental data for boiling point, melting point, and density of this particular isomer are not widely published. Values can be estimated based on the parent compound, tetralin (Boiling Point: ~207 °C, Density: ~0.97 g/cm³).[6]

Synthesis and Experimental Protocols

The most common and industrially relevant method for synthesizing alkylated tetralins is the Friedel-Crafts alkylation .[7][8] This reaction involves the electrophilic substitution of an alkyl group onto the aromatic ring of tetralin.

Experimental Protocol: Friedel-Crafts Alkylation of Tetralin

This protocol describes a general procedure for the synthesis of 6-tert-butyltetralin.

Objective: To synthesize 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene via Friedel-Crafts alkylation of tetralin using tert-butyl chloride and a Lewis acid catalyst.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous Aluminum Chloride (AlCl3) or Iron(III) Chloride (FeCl3)[9]

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is protected from atmospheric moisture with a drying tube (e.g., filled with CaCl2).

-

Reaction Mixture: Tetralin is dissolved in the inert solvent (e.g., DCM) in the flask. The Lewis acid catalyst (e.g., AlCl3) is added portion-wise while stirring. The mixture is cooled in an ice bath to control the initial exothermic reaction.

-

Addition of Alkylating Agent: tert-Butyl chloride, dissolved in a small amount of the solvent, is added dropwise from the dropping funnel to the stirred, cooled mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): The reaction mixture is slowly and carefully poured over crushed ice to decompose the catalyst-product complex. A dilute solution of HCl is then added to dissolve the resulting aluminum or iron hydroxides.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with the solvent (DCM).

-

Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene.

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-tert-butyltetralin as described in the experimental protocol.

Caption: Workflow for the Friedel-Crafts synthesis of 6-tert-butyltetralin.

Diagram 2: Logical Relationship in Friedel-Crafts Alkylation

This diagram outlines the fundamental chemical transformations and relationships in the electrophilic aromatic substitution reaction.

Caption: Key species and transformations in Friedel-Crafts alkylation.

Relevance in Drug Development

The tetralin scaffold is a privileged structure in medicinal chemistry. It is found in a variety of biologically active compounds and approved drugs. For instance, the structure is a core component of selective estrogen receptor modulators (SERMs) like Lasofoxifene, which are used in treating osteoporosis and other conditions.[2] Tetrahydronaphthalene derivatives are also being investigated as potential therapeutics for other diseases, including as estrogen receptor degraders.

While 6-tert-butyltetralin itself is not a therapeutic agent, its synthesis and the study of its properties are highly relevant. It serves as a model compound for understanding the chemistry of more complex, biologically active tetralin derivatives. The synthetic routes developed for such simple molecules can often be adapted for the preparation of novel drug candidates, making this knowledge base essential for professionals in drug discovery and development.[2][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP2644603A1 - Synthetic route for the preparation of substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols - Google Patents [patents.google.com]

- 3. Naphthalene, 6-(1,1-dimethylethyl)-1,2,3,4-tetrahydro- [webbook.nist.gov]

- 4. 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene | 42044-26-8 [chemicalbook.com]

- 5. Naphthalene, 6-butyl-1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. Tetralin - Wikipedia [en.wikipedia.org]

- 7. Diastereoselective intramolecular Friedel-Crafts alkylation of tetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]

The Tale of Two Alkyls: A Technical Guide to the Electronic and Steric Effects of Cyclohexyl and Ethyl Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and chemical synthesis, the choice of substituent can profoundly influence the properties and reactivity of a molecule. Among the myriad of alkyl groups, the cyclohexyl and ethyl moieties are frequently employed to modulate a compound's steric bulk and electronic character. This in-depth technical guide provides a comprehensive analysis of the electronic and steric effects of these two ubiquitous groups, offering a quantitative comparison and detailed experimental methodologies for their characterization. This resource is intended to aid researchers, scientists, and drug development professionals in making informed decisions during molecular design and optimization.

Quantitative Comparison of Electronic and Steric Parameters

To quantitatively assess the electronic and steric nature of cyclohexyl and ethyl groups, several experimentally derived parameters are utilized. These include Hammett constants (σ), which describe electronic effects, Taft steric parameters (E₅), which quantify steric hindrance, and A-values, which measure conformational preference related to steric bulk.

| Parameter | Group | Value | Interpretation |

| Hammett Constant (σ) | Measures the electron-donating or -withdrawing nature of a substituent on an aromatic ring. | ||

| σₚ | Cyclohexyl | -0.22 | Weak electron-donating group through inductive effect. |

| σₚ | Ethyl | -0.15 | Weak electron-donating group through inductive effect. |

| Taft Steric Parameter (E₅) | Quantifies the steric hindrance of a substituent. More negative values indicate greater steric bulk. | ||

| E₅ | Cyclohexyl | -0.79 | Significant steric hindrance. |

| E₅ | Ethyl | -0.07 | Moderate steric hindrance. |

| A-Value (kcal/mol) | Represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). Higher values indicate a greater preference for the equatorial position due to larger steric bulk. | ||

| A-Value | Cyclohexyl | 2.15 | Strong preference for the equatorial position due to significant steric bulk. |

| A-Value | Ethyl | 1.75 | Moderate preference for the equatorial position. |

Unraveling the Effects: A Deeper Dive

Electronic Effects: A Subtle Distinction

Both cyclohexyl and ethyl groups are considered weak electron-donating groups due to their ability to donate electron density through the sigma framework (inductive effect).[1] As evidenced by their negative Hammett σₚ values, they can stabilize adjacent electron-deficient centers. The slightly more negative value for the cyclohexyl group (-0.22) compared to the ethyl group (-0.15) suggests that the cyclohexyl group is a marginally stronger inductive donor. This can be attributed to the greater number of C-C and C-H bonds in the cyclohexyl ring available for polarization.

This electron-donating nature influences the reactivity of molecules. For instance, in electrophilic aromatic substitution reactions, both groups act as activators and ortho-, para-directors. The subtle difference in their inductive effects can lead to minor variations in reaction rates and product distributions.

Steric Effects: A Game of Size and Conformation

The most significant difference between the cyclohexyl and ethyl groups lies in their steric profiles. The cyclohexyl group, with its rigid, chair-like conformation, presents a considerably larger steric obstacle than the more flexible ethyl group.[2] This is quantitatively reflected in their Taft steric parameters (E₅), where the cyclohexyl group has a much more negative value (-0.79) compared to the ethyl group (-0.07), indicating substantially greater steric hindrance.[3]

This steric disparity is further illuminated by their A-values. The A-value for a cyclohexyl group (2.15 kcal/mol) is significantly higher than that for an ethyl group (1.75 kcal/mol), signifying a stronger preference for the sterically less hindered equatorial position in a cyclohexane ring to avoid unfavorable 1,3-diaxial interactions.[4]

These steric differences have profound implications for chemical reactivity. In reactions sensitive to steric hindrance, such as Sₙ2 reactions, the bulkier cyclohexyl group will significantly slow down the reaction rate compared to the ethyl group.[5] The orientation of the cyclohexyl group is also critical; for reactions like E2 eliminations on a cyclohexane ring, a trans-diaxial arrangement of the leaving group and a proton is required for the reaction to proceed efficiently.[5]

Experimental Protocols: The Chemist's Toolkit

The quantitative parameters discussed above are determined through precise experimental methodologies. Below are detailed protocols for the key experiments.

Determination of Hammett Constants (σ)

Hammett constants are determined by measuring the acid dissociation constants (pKa) of a series of meta- or para-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.[6][7][8]

Experimental Workflow:

Caption: Workflow for Hammett constant determination.

Detailed Methodology:

-

Solution Preparation: Prepare standardized aqueous or aqueous-alcoholic solutions of the substituted benzoic acids and a standard solution of a strong base (e.g., NaOH).[7]

-

Titration: Calibrate a pH meter with standard buffer solutions.[6] Titrate a known volume of each benzoic acid solution with the standardized base solution, recording the pH at regular volume increments of the titrant.[7]

-

Data Analysis: Plot the pH versus the volume of base added to generate a titration curve.[7] Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[7]

-

Calculation: Calculate the Hammett constant (σ) using the equation: σ = pKₐ (unsubstituted benzoic acid) - pKₐ (substituted benzoic acid).[8]

Determination of Taft Steric Parameters (E₅)

Taft steric parameters are derived from the rates of acid-catalyzed hydrolysis of esters.[3][9][10] The underlying principle is that under acidic conditions, the electronic effects of the substituent are negligible, and the reaction rate is primarily influenced by steric factors.[9]

Experimental Workflow:

Caption: Workflow for Taft steric parameter determination.

Detailed Methodology:

-

Reaction Setup: Prepare a solution of the ester of interest (e.g., ethyl acetate (B1210297) or cyclohexyl acetate) and a strong acid catalyst (e.g., HCl) in a suitable solvent (e.g., aqueous acetone).[11] The reference reaction is typically the hydrolysis of methyl acetate.[9]

-

Kinetic Monitoring: Maintain the reaction mixture at a constant temperature. At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a known amount of base).

-

Analysis: Determine the concentration of the carboxylic acid produced at each time point, typically by back-titration of the unreacted quenching base.

-

Rate Constant Calculation: Plot the concentration of the product versus time and determine the initial reaction rate. Calculate the rate constant (k) from the rate law of the reaction.

-

E₅ Calculation: Calculate the Taft steric parameter using the equation: E₅ = log(k/k₀), where k is the rate constant for the hydrolysis of the ester with the substituent of interest and k₀ is the rate constant for the hydrolysis of the reference ester (methyl acetate).[9]

Determination of A-Values

A-values are determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy by measuring the equilibrium constant between the two chair conformations of a monosubstituted cyclohexane.[4][12]

Experimental Workflow:

Caption: Workflow for A-value determination via NMR.

Detailed Methodology:

-

Sample Preparation: Dissolve the monosubstituted cyclohexane (e.g., ethylcyclohexane (B155913) or cyclohexylcyclohexane) in a deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃ or toluene-d₈).[13]

-

NMR Spectroscopy: Place the sample in the NMR spectrometer and cool the probe to a temperature where the chair-chair interconversion is slow on the NMR timescale (typically below -60 °C).[14] This allows for the observation of separate signals for the axial and equatorial conformers.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis: Identify the signals corresponding to the axial and equatorial conformers. The relative populations of the two conformers are determined by integrating the respective signals.[15]

-

Calculation:

-

Calculate the equilibrium constant (Keq) from the ratio of the integrals: Keq = [equatorial conformer] / [axial conformer].

-

Calculate the Gibbs free energy difference (ΔG°), which is the A-value, using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[4]

-

Implications in Drug Design and Development

The choice between a cyclohexyl and an ethyl group can have significant consequences in drug design, impacting a molecule's pharmacokinetics and pharmacodynamics.

-

Binding Affinity and Selectivity: The larger steric bulk of the cyclohexyl group can be advantageous for filling larger hydrophobic pockets in a receptor, potentially leading to increased binding affinity.[16] Conversely, its size may be detrimental if the binding pocket is sterically constrained. The more flexible ethyl group may allow for a better induced fit. The three-dimensional nature of the cyclohexyl ring can also provide more contact points with a target protein compared to a linear alkyl chain.

-

Lipophilicity and Solubility: Both groups increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The larger cyclohexyl group generally imparts a greater increase in lipophilicity than the ethyl group.

-

Metabolic Stability: The cyclohexyl group can be a site of metabolic oxidation. Its rigid structure may influence its accessibility to metabolic enzymes.

The interplay between steric and electronic effects is crucial. For instance, the weak electron-donating nature of these groups can influence the pKa of nearby functional groups, affecting a drug's ionization state at physiological pH and thus its ability to cross membranes and interact with its target.

Logical Relationship in Drug Design:

Caption: Influence of substituent choice on drug properties.

Conclusion

The cyclohexyl and ethyl groups, while both simple alkyl substituents, exhibit distinct electronic and, more significantly, steric properties. The cyclohexyl group is a slightly stronger electron donor and is considerably more sterically demanding than the ethyl group. These differences, quantifiable through parameters like Hammett constants, Taft steric parameters, and A-values, have a profound impact on chemical reactivity and molecular interactions. For researchers in drug discovery and development, a thorough understanding of these effects is paramount for the rational design of molecules with optimized efficacy and safety profiles. The experimental protocols detailed herein provide a framework for the precise characterization of these fundamental substituent effects.

References

- 1. Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 4. scispace.com [scispace.com]

- 5. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 6. web.viu.ca [web.viu.ca]

- 7. web.viu.ca [web.viu.ca]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Taft equation - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. emerypharma.com [emerypharma.com]

- 16. wpage.unina.it [wpage.unina.it]

1-Cyclohexyl-3-ethylbenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Cyclohexyl-3-ethylbenzene, detailing its chemical properties, molecular structure, and representative experimental protocols for its synthesis and characterization. This information is intended to support research and development activities where this molecular scaffold may be of interest.

Core Molecular Properties

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a cyclohexyl group and an ethyl group at the meta position. Its chemical identity and key computed properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀ | [1][2][3] |

| Molecular Weight | 188.31 g/mol | [2][4][5] |

| Exact Mass | 188.156500638 Da | [1][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 4501-38-6 | [1][6] |

| Synonyms | m-Ethylcyclohexylbenzene, 1-Aethyl-3-cyclohexyl-benzol | [1][6] |

| XLogP3-AA (Lipophilicity) | 5.3 | [1][4] |

| Complexity | 155 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the ethyl and cyclohexyl substituents on the benzene ring.

Experimental Protocols

Detailed experimental data for this compound is not extensively published. The following protocols are representative methodologies for its synthesis and structural confirmation based on standard organic chemistry techniques and procedures for analogous compounds.

A plausible and common method for synthesizing this compound is the Friedel-Crafts alkylation of ethylbenzene (B125841) with cyclohexene, using a strong acid catalyst.

Objective: To prepare this compound from ethylbenzene and cyclohexene.

Materials:

-

Ethylbenzene

-

Cyclohexene

-

Concentrated Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware for reflux, extraction, and distillation

Workflow Diagram:

Procedure:

-

A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with an excess of ethylbenzene and a catalytic amount of concentrated sulfuric acid. The mixture is cooled to 0-5°C in an ice bath.

-

Cyclohexene is added dropwise from the dropping funnel over 30-60 minutes, ensuring the reaction temperature is maintained below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

-

The reaction is quenched by slowly pouring the mixture over crushed ice.

-

The aqueous and organic layers are separated. The organic layer is washed sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7.0-7.3 ppm region), the benzylic proton of the cyclohexyl group, the methylene (B1212753) and methyl protons of the ethyl group, and the aliphatic protons of the cyclohexyl ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon environments corresponding to the molecular formula C₁₄H₂₀.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Methodology: A sample is injected into a gas chromatograph to separate it from any impurities. The separated components are then introduced into a mass spectrometer.

-

Expected Results: The mass spectrum should display a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z ≈ 188.3). Characteristic fragmentation patterns, such as the loss of an ethyl group or fragments from the cyclohexyl ring, would further confirm the structure.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Cyclohexyl-3-ethyl-benzene [sigmaaldrich.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. This compound | C14H20 | CID 12427317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclohexyl-4-ethylbenzene | C14H20 | CID 12427318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Basic reactivity of m-ethylcyclohexylbenzene

An In-Depth Technical Guide on the Core Reactivity of m-Ethylcyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of m-ethylcyclohexylbenzene, a substituted aromatic hydrocarbon. The information presented is curated for professionals in research and development, with a focus on potential synthetic transformations relevant to the creation of novel molecular entities. The data and protocols are synthesized from established chemical principles and analogous reactions reported in the scientific literature.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its application in experimental settings. The following table summarizes the key computed physicochemical properties of m-ethylcyclohexylbenzene.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ | --INVALID-LINK-- |

| Molecular Weight | 188.31 g/mol | --INVALID-LINK-- |

| Exact Mass | 188.156500638 Da | --INVALID-LINK-- |

| XLogP3-AA (Lipophilicity) | 5.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 0 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 0 Ų | --INVALID-LINK-- |

| Complexity | 155 | --INVALID-LINK-- |

Core Reactivity Profile

The reactivity of m-ethylcyclohexylbenzene is dictated by its two primary structural components: the substituted benzene (B151609) ring and the cyclohexyl and ethyl aliphatic moieties.

-

Aromatic Ring Reactivity: The benzene ring is susceptible to electrophilic aromatic substitution (EAS) . The ethyl and cyclohexyl groups are both alkyl substituents, which are electron-donating through induction and hyperconjugation. This activates the aromatic ring, making it more reactive towards electrophiles than benzene itself. These groups are ortho, para-directors, meaning incoming electrophiles will preferentially add at the positions ortho and para to them. However, due to the meta-substitution pattern of the existing groups, the substitution patterns can be complex.

-

Aliphatic Chain Reactivity: The ethyl and cyclohexyl groups can undergo free-radical substitution , particularly at the benzylic position of the ethyl group and on the cyclohexyl ring. They are also susceptible to oxidation .

-

Dehydrogenation: The cyclohexyl ring can be aromatized to a phenyl group under catalytic dehydrogenation conditions, forming an ethyl-substituted biphenyl (B1667301) derivative.

The following sections detail the primary classes of reactions applicable to m-ethylcyclohexylbenzene.

Synthesis via Friedel-Crafts Alkylation

A primary route to synthesizing m-ethylcyclohexylbenzene is through the Friedel-Crafts alkylation of ethylbenzene (B125841) with a cyclohexylating agent, or of cyclohexylbenzene (B7769038) with an ethylating agent. The former is often more practical. A Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically employed.[1]

Caption: Friedel-Crafts synthesis of ethylcyclohexylbenzene isomers.

Experimental Protocol: Synthesis of Ethylcyclohexylbenzene Isomers

This protocol is adapted from the alkylation of ethylbenzene with cyclohexyl chloride.[1]

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

-

Initial Charge: Charge the flask with ethylbenzene and anhydrous aluminum chloride (AlCl₃). The molar ratio of ethylbenzene to cyclohexyl chloride should be optimized, for instance, a range of 4:1 to 8:1 can be explored to minimize polyalkylation.[1]

-

Temperature Control: Cool the stirred mixture to the desired reaction temperature (e.g., 25-85°C) using a water or oil bath.[1]

-

Reagent Addition: Add cyclohexyl chloride dropwise from the dropping funnel over a period of 1-2 hours while maintaining the reaction temperature.

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 1-3 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product mixture by fractional distillation under vacuum to separate the ortho, meta, and para isomers.

| Parameter | Condition | Notes |

| Reactants | Ethylbenzene, Cyclohexyl Chloride | Ethylbenzene is typically used in excess. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid is required.[1] |

| Temperature | 25 - 85 °C | Higher temperatures may lead to more side products.[1] |

| Molar Ratio | Ethylbenzene:Cyclohexyl Chloride (e.g., 6:1) | Varies based on desired yield and selectivity.[1] |

| Typical Products | o-, m-, and p-ethylcyclohexylbenzene | The ortho and para isomers are generally the major products. |

Electrophilic Aromatic Substitution: Nitration

The activated ring of m-ethylcyclohexylbenzene is expected to undergo nitration readily. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[2] The directing effects of the two alkyl groups will lead to a mixture of isomeric products.

Caption: Potential pathways for the nitration of m-ethylcyclohexylbenzene.

Experimental Protocol: Nitration of m-Ethylcyclohexylbenzene

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds like ethylbenzene.[2]

-

Apparatus and Safety: This reaction is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment. Use a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath.

-

Nitrating Mixture: In the flask, carefully add concentrated sulfuric acid. Cool the acid to 0-5°C in the ice bath. Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, keeping the temperature below 10°C.

-

Substrate Addition: To the cold, stirred nitrating mixture, add m-ethylcyclohexylbenzene dropwise from the dropping funnel at a rate that maintains the reaction temperature below 15-20°C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional hour.

-

Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice. The nitro products should precipitate or form an oily layer.

-

Extraction: Extract the product mixture with an organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (carefully, to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting mixture of nitro-isomers can be separated by column chromatography on silica (B1680970) gel.

| Parameter | Condition | Notes |

| Reagents | m-Ethylcyclohexylbenzene, Conc. HNO₃, Conc. H₂SO₄ | Sulfuric acid acts as a catalyst to form the NO₂⁺ electrophile.[2] |

| Temperature | 0 - 20 °C | Careful temperature control is crucial to prevent dinitration and side reactions. |

| Reaction Time | 1.5 - 2 hours | Monitoring by TLC is recommended. |

| Typical Products | Mixture of mono-nitro isomers | The exact isomer distribution will depend on the combined directing effects. |

Oxidation

The aliphatic portions of m-ethylcyclohexylbenzene are susceptible to oxidation. The ethyl group's benzylic position is particularly reactive and can be oxidized to a ketone (acetophenone derivative) or, under harsher conditions, a carboxylic acid. The cyclohexyl ring can be oxidized to form cyclohexanol (B46403) and cyclohexanone (B45756) derivatives.

| Reaction | Oxidizing Agent | Typical Products |

| Benzylic Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄ | 1-(3-cyclohexylphenyl)ethan-1-one, 3-cyclohexylbenzoic acid |

| Cyclohexyl Ring Oxidation | H₂O₂ over catalyst, Air Oxidation | Ethyl-substituted cyclohexanol and cyclohexanone isomers |

Dehydrogenation

Catalytic dehydrogenation can be used to aromatize the cyclohexyl ring, yielding an ethyl-substituted biphenyl. This transformation is valuable for creating more rigid, planar structures for various applications.

| Parameter | Condition | Notes |

| Catalyst | Pd/C, Pt/C | Noble metal catalysts are typically used. |

| Temperature | 250 - 350 °C | High temperatures are required to drive the reaction. |

| Atmosphere | Inert (N₂, Ar) or under vacuum | To remove the H₂ gas produced and drive the equilibrium. |

| Product | 3-Ethylbiphenyl | A key building block for more complex molecules. |

Experimental Workflow and Characterization

A generalized workflow for the synthesis and characterization of derivatives of m-ethylcyclohexylbenzene is presented below.

Caption: A typical workflow for chemical synthesis and analysis.

Expected Spectroscopic Features:

-

¹H NMR:

-

Aromatic protons (Ar-H): Multiplets in the range of δ 7.0-7.3 ppm.

-

Benzylic protons (-CH₂-CH₃): A quartet around δ 2.6 ppm.

-

Ethyl methyl protons (-CH₂-CH₃): A triplet around δ 1.2 ppm.

-

Cyclohexyl protons (-C₆H₁₁): A series of broad multiplets in the range of δ 1.2-1.9 ppm.

-

-

¹³C NMR:

-

Aromatic carbons: Peaks in the range of δ 125-150 ppm.

-

Aliphatic carbons: Peaks in the range of δ 15-45 ppm.

-

-

IR Spectroscopy:

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks around 1600 and 1500 cm⁻¹.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 188.

-

Key Fragments: Loss of an ethyl group (m/z = 159), loss of a methyl group from the ethyl substituent (m/z = 173), and fragments characteristic of the cyclohexyl and phenyl moieties.

-

This guide serves as a starting point for researchers interested in the chemistry of m-ethylcyclohexylbenzene. The provided protocols and data, based on analogous systems, should enable the rational design of experiments for the synthesis of novel derivatives for further investigation in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of Alkylaromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing alkylaromatic hydrocarbons, essential intermediates in the chemical and pharmaceutical industries. It delves into the fundamental principles, experimental protocols, and industrial applications of key synthetic routes, with a focus on providing practical, data-driven insights for laboratory and process development.

Introduction to Alkylaromatic Hydrocarbons

Alkylaromatic hydrocarbons are organic compounds that contain an aromatic ring substituted with one or more alkyl groups. They serve as crucial building blocks in the synthesis of a wide array of commercially important products, including plastics, detergents, and active pharmaceutical ingredients (APIs). The precise control over the structure and position of the alkyl substituent is paramount for the desired properties and reactivity of the final product. This guide will explore the primary methods for achieving this, focusing on the classical Friedel-Crafts reactions and modern catalytic approaches.

Core Synthetic Methodologies

The synthesis of alkylaromatic hydrocarbons predominantly relies on two classical approaches: direct Friedel-Crafts alkylation and a two-step Friedel-Crafts acylation followed by reduction. Each method presents distinct advantages and limitations, which are critical considerations in synthetic design.

Friedel-Crafts Alkylation

Discovered in 1877 by Charles Friedel and James Crafts, this reaction involves the electrophilic substitution of an aromatic proton with an alkyl group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation electrophile from an alkyl halide.[1][2]

Key Reaction:

Limitations:

Despite its utility, Friedel-Crafts alkylation suffers from several drawbacks:

-

Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the formation of polyalkylated byproducts. Using a large excess of the aromatic compound can help minimize this issue.[1]

-

Carbocation Rearrangement: The carbocation intermediate is prone to rearrangement to a more stable carbocation, leading to a mixture of isomeric products. This is particularly problematic when using primary alkyl halides with more than two carbon atoms.[1][3] For example, the reaction of benzene (B151609) with 1-chloropropane (B146392) yields primarily isopropylbenzene (cumene) instead of the expected n-propylbenzene.[4][5]

-

Substrate Limitations: The reaction is not suitable for aromatic rings bearing strongly deactivating groups (e.g., -NO₂) or basic amino groups that can coordinate with the Lewis acid catalyst.[6]

Logical Relationship of Friedel-Crafts Alkylation:

Caption: Logical workflow of the Friedel-Crafts alkylation reaction.

Friedel-Crafts Acylation followed by Reduction

To overcome the limitations of direct alkylation, particularly carbocation rearrangement and polyalkylation, a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone is often employed.[3][7]

Step 1: Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[8] The resulting aryl ketone is less reactive than the starting aromatic compound, thus preventing polyacylation.[8]

Key Reaction:

Step 2: Reduction of the Aryl Ketone

The carbonyl group of the aryl ketone can be reduced to a methylene (B1212753) group (-CH₂) using several methods, most notably the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method involves treating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions.[9]

-

Wolff-Kishner Reduction: This reduction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is ideal for substrates that are sensitive to acid.[10]

Signaling Pathway for Acylation-Reduction Route:

Caption: Synthetic pathway via Friedel-Crafts acylation and reduction.

Quantitative Data and Comparisons

The choice between direct alkylation and the acylation-reduction route often depends on the desired product and the potential for side reactions. The following tables summarize key quantitative data for the synthesis of selected alkylaromatic hydrocarbons.

Table 1: Comparison of Synthetic Routes for n-Propylbenzene

| Method | Reactants | Catalyst/Reagents | Temperature (°C) | Product Distribution | Yield of n-Propylbenzene | Reference(s) |

| Friedel-Crafts Alkylation | Benzene, 1-Chloropropane | AlCl₃ | -6 | 60% n-Propylbenzene, 40% Isopropylbenzene | ~60% | [11] |

| Friedel-Crafts Alkylation | Benzene, 1-Chloropropane | AlCl₃ | 35 | Reversed ratio (more Isopropylbenzene) | <40% | [11] |

| Acylation-Reduction | Benzene, Propanoyl Chloride | 1. AlCl₃ 2. Zn(Hg), HCl (Clemmensen) | Acylation: RT, Reduction: Reflux | Primarily n-Propylbenzene | Quantitative | [12] |

| Acylation-Reduction | Benzene, Propanoyl Chloride | 1. AlCl₃ 2. N₂H₄, KOH (Wolff-Kishner) | Acylation: RT, Reduction: 120-160 | Primarily n-Propylbenzene | 95.6% | [13] |

Table 2: Industrial Production of Key Alkylaromatic Hydrocarbons

| Product | Process | Catalyst | Temperature (°C) | Pressure (atm) | Key Performance Metrics | Reference(s) |

| Ethylbenzene | Liquid-Phase Alkylation | Zeolite (e.g., MCM-22) | 175-315 | ~34 | Ethylene Conversion: ~100%; EB Selectivity: 92% | |

| Ethylbenzene | Vapor-Phase Alkylation | Zeolite (e.g., ZSM-5) | 300-450 | Atmospheric | EB Selectivity: ~85.5% at 450°C | [14] |

| Cumene (B47948) | UOP Q-Max™ Process | Zeolite (e.g., QZ-2000/2001) | Alkylation: 100-150, Transalkylation: 150-200 | 20-30 | Cumene Yield: >99.7 wt% | [13] |

| Linear Alkylbenzene (LAB) | UOP DETAL™ Process | Solid Acid Catalyst (e.g., DA-114) | Mild liquid-phase conditions | - | Higher linearity compared to HF process | [15][16] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key laboratory-scale syntheses of alkylaromatic hydrocarbons.

Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

This procedure outlines the synthesis of propiophenone (B1677668), the precursor to n-propylbenzene.

Materials:

-

Benzene (anhydrous)

-

Propanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-